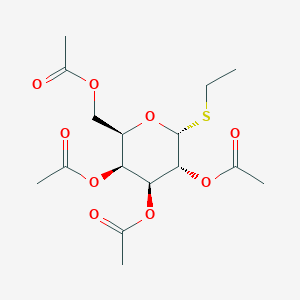
Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C16H24O9S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside primarily targets enzymes involved in glycosylation reactions . These enzymes play a crucial role in the metabolism of lactose and other carbohydrates .
Mode of Action
This compound acts as a substrate in enzymatic assays . It interacts with its target enzymes, impeding their activity . This interaction leads to changes in the enzymes’ function, affecting the glycosylation reactions they catalyze .
Biochemical Pathways
The compound affects the biochemical pathways related to carbohydrate metabolism, specifically those involving glycosylation reactions . The downstream effects of this interaction include potential therapeutic interventions against glycosylation-related afflictions like Gaucher’s disease and lysosomal storage disorders .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of glycosidase activity . This inhibition can disrupt normal carbohydrate metabolism, potentially leading to therapeutic effects in the treatment of certain diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to temperature and should be stored at -20°C . Additionally, it is known to be reactive, and its interactions with other molecules could affect its function .
Biological Activity
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (ETG) is a derivative of galactose that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C16H24O9S
- Molecular Weight : 392.42 g/mol
- CAS Number : 55722-49-1
ETG is characterized by four acetyl groups attached to the galactopyranoside structure, which enhances its solubility and reactivity in biological systems. The presence of the thiol group also contributes to its unique properties.
1. Antimicrobial Properties
Research indicates that ETG exhibits antimicrobial activity against various pathogens. A study by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell wall integrity.
2. Antioxidant Activity
ETG has shown promising antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.
3. Potential in Cancer Therapy
Recent studies suggest that ETG may have anticancer effects. A case study published in highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancers. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death.
Research Findings
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, ETG was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.
Case Study 2: Cancer Cell Apoptosis
A study involving human breast cancer cell lines treated with ETG showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed the activation of caspases, indicating that ETG effectively triggers programmed cell death pathways.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-LYYZXLFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














